molecular formula C11H10N6O5S B4593348 2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID

2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID

Cat. No.: B4593348
M. Wt: 338.30 g/mol
InChI Key: MSAOEBBRWVUSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitroaniline group, a thioether linkage, and a tetrazole ring. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-nitroaniline with ethyl chloroacetate to form an intermediate, which is then subjected to further reactions to introduce the thioether and tetrazole functionalities. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The thioether linkage can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID involves its interaction with specific molecular targets. The nitroaniline group can participate in redox reactions, while the tetrazole ring can interact with metal ions and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-NITROANILINO)-2-OXOETHYL)THIO)ACETIC ACID: Similar structure but lacks the tetrazole ring.

    2-(4-NITROANILINO)-2-OXOETHYL)THIO)ACETIC ACID: Similar structure with a different position of the nitro group.

Uniqueness

The presence of the tetrazole ring in 2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID distinguishes it from other similar compounds. This ring enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[5-[2-(3-nitroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O5S/c18-9(12-7-2-1-3-8(4-7)17(21)22)6-23-11-13-14-15-16(11)5-10(19)20/h1-4H,5-6H2,(H,12,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAOEBBRWVUSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=NN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID
Reactant of Route 3
Reactant of Route 3
2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.